N2-(6-Methyl-1-oxoheptyl-L-A2bu-L-Thr-L-A2bu-)cyclo(L-A2bu*-L-A2bu-D-Leu-L-Leu-L-A2bu-L-A2bu-L-Thr-)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

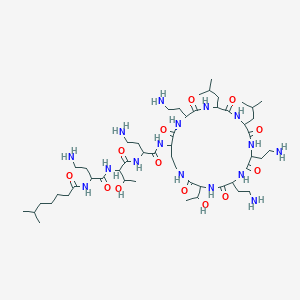

N2-(6-メチル-1-オキソヘプチル-L-A2bu-L-Thr-L-A2bu-)シクロ(L-A2bu-L-A2bu-D-Leu-L-Leu-L-A2bu-L-A2bu-L-Thr-)は、独自の構造と組成を持つ環状ペプチドです。 これは、一連の交互に配置されたL-2,4-ジアミノブタノイル (L-A2bu) とL-スレオニン (L-Thr) 残基に結合した6-メチル-1-オキソヘプチル基からなり、続いてL-A2bu、D-ロイシン (D-Leu)、およびL-ロイシン (L-Leu) 残基を含む環状環が続きます 。 この化合物は、特に多剤耐性 (MDR) グラム陰性菌に対する抗生物質の特性で知られています .

準備方法

N2-(6-メチル-1-オキソヘプチル-L-A2bu-L-Thr-L-A2bu-)シクロ(L-A2bu-L-A2bu-D-Leu-L-Leu-L-A2bu-L-A2bu-L-Thr-)の合成は、アミノ酸残基間のペプチド結合の形成を含む複数のステップを伴います。 合成経路は通常、アミノ基の保護から始まり、続いてジシクロヘキシルカルボジイミド (DCC) やN-ヒドロキシスクシンイミド (NHS) などのカップリング試薬を使用してアミノ酸を段階的に添加します。 最後の環化ステップは、分子内ペプチド結合形成による環状構造の形成を伴います .

化学反応の分析

N2-(6-メチル-1-オキソヘプチル-L-A2bu-L-Thr-L-A2bu-)シクロ(L-A2bu-L-A2bu-D-Leu-L-Leu-L-A2bu-L-A2bu-L-Thr-)は、以下を含むさまざまな化学反応を受けます。

酸化: この化合物は、特にスレオニン残基で酸化反応を受け、ヒドロキシル化生成物の形成につながる可能性があります。

還元: 還元反応はカルボニル基で起こり、アルコール誘導体の形成をもたらす可能性があります。

置換: 置換反応はアミノ基で起こり、置換誘導体の形成につながる可能性があります。

これらの反応で使用される一般的な試薬には、過酸化水素 (H2O2) などの酸化剤や水素化ホウ素ナトリウム (NaBH4) などの還元剤が含まれます。 これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります .

科学研究の応用

N2-(6-メチル-1-オキソヘプチル-L-A2bu-L-Thr-L-A2bu-)シクロ(L-A2bu-L-A2bu-D-Leu-L-Leu-L-A2bu-L-A2bu-L-Thr-)は、以下を含むいくつかの科学研究の応用があります。

化学: この化合物は、ペプチド合成と環化反応を研究するためのモデルシステムとして使用されます。

生物学: 生物学的研究では、この化合物は、環状ペプチドの作用機序とその生物膜との相互作用を研究するために使用されます.

医学: 抗生物質の特性により、この化合物は、MDRグラム陰性菌が引き起こす感染症の治療のための新しい抗生物質の開発に使用されています.

産業: 製薬業界では、この化合物は、有効性と安全性のプロファイルが向上した新薬の開発のためのリード化合物として使用されています.

科学的研究の応用

作用機序

N2-(6-メチル-1-オキソヘプチル-L-A2bu-L-Thr-L-A2bu-)シクロ(L-A2bu-L-A2bu-D-Leu-L-Leu-L-A2bu-L-A2bu-L-Thr-)の作用機序は、細菌細胞膜との相互作用を伴います。 化合物の環状構造により、細菌膜の脂質二重層に挿入され、その完全性を破壊し、細胞溶解につながります。 この化合物は、膜合成と維持に関与する特定の分子経路を標的とし、MDRグラム陰性菌に効果的です .

類似の化合物との比較

N2-(6-メチル-1-オキソヘプチル-L-A2bu-L-Thr-L-A2bu-)シクロ(L-A2bu*-L-A2bu-D-Leu-L-Leu-L-A2bu-L-A2bu-L-Thr-)は、アミノ酸残基の特定の配列と環状構造のためにユニークです。 類似の化合物には、以下のような他の環状ペプチドが含まれます。

ポリミキシンB: グラム陰性菌が引き起こす感染症の治療に使用される、抗生物質の特性を持つ別の環状ペプチド.

グラミシジンS: 局所適用に使用される抗菌特性を持つ環状ペプチド.

バシトラシン: 細菌感染症の治療に使用される環状ペプチド抗生物質.

類似化合物との比較

N2-(6-Methyl-1-oxoheptyl-L-A2bu-L-Thr-L-A2bu-)cyclo(L-A2bu*-L-A2bu-D-Leu-L-Leu-L-A2bu-L-A2bu-L-Thr-) is unique due to its specific sequence of amino acid residues and its cyclic structure. Similar compounds include other cyclic peptides such as:

Polymyxin B: Another cyclic peptide with antibiotic properties, used to treat infections caused by gram-negative bacteria.

Gramicidin S: A cyclic peptide with antimicrobial properties, used in topical applications.

Bacitracin: A cyclic peptide antibiotic used to treat bacterial infections.

These compounds share similar structural features and mechanisms of action but differ in their specific amino acid sequences and target bacteria .

特性

IUPAC Name |

N-[4-amino-1-[[1-[[4-amino-1-oxo-1-[[6,9,18-tris(2-aminoethyl)-3-(1-hydroxyethyl)-12,15-bis(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]butan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]-6-methylheptanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C52H98N16O13/c1-27(2)11-9-10-12-40(71)59-32(13-19-53)47(76)68-42(31(8)70)52(81)64-35(16-22-56)44(73)63-37-18-24-58-51(80)41(30(7)69)67-48(77)36(17-23-57)61-43(72)33(14-20-54)62-49(78)38(25-28(3)4)66-50(79)39(26-29(5)6)65-45(74)34(15-21-55)60-46(37)75/h27-39,41-42,69-70H,9-26,53-57H2,1-8H3,(H,58,80)(H,59,71)(H,60,75)(H,61,72)(H,62,78)(H,63,73)(H,64,81)(H,65,74)(H,66,79)(H,67,77)(H,68,76) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNIWPHSUTGNZST-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCC(=O)NC(CCN)C(=O)NC(C(C)O)C(=O)NC(CCN)C(=O)NC1CCNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CCN)CC(C)C)CC(C)C)CCN)CCN)C(C)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C52H98N16O13 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1155.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。